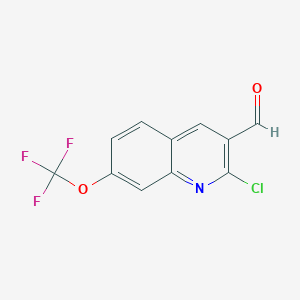

2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde is a chemical compound with the molecular formula C11H5ClF3NO2 . It has a molecular weight of 275.61 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde and related analogs has been a subject of research . The synthesis involves the construction of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Molecular Structure Analysis

The molecular structure of 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde is planar . The InChI code for the compound is 1S/C11H5ClF3NO2/c12-10-7 (5-17)3-6-1-2-8 (4-9 (6)16-10)18-11 (13,14)15/h1-5H .Chemical Reactions Analysis

The chemical reactions of 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde involve the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Physical And Chemical Properties Analysis

2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde is a solid compound . It has a molecular weight of 275.61 . More detailed physical and chemical properties like melting point, boiling point, and density are not available in the retrieved sources .Aplicaciones Científicas De Investigación

Heterocyclic Compound Significance

2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde belongs to the class of quinoline derivatives, a group of heterocyclic compounds of significant interest due to their broad spectrum of biological and chemical properties. Quinolines and their derivatives have been extensively studied for their potential in various scientific and industrial applications, including as dyes, pharmaceuticals, and corrosion inhibitors.

Biological Activities and Applications

Quinoline derivatives, including 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde, have been recognized for their wide range of biological activities. These compounds have been investigated for their antimicrobial, anticancer, antimalarial, and antifungal properties, among others. The versatility of quinoline derivatives in medicinal chemistry stems from their ability to interact with biological systems in diverse ways, leading to their application in drug development and therapeutic interventions.

Role in Corrosion Inhibition

Apart from their biological significance, quinoline derivatives are also known for their application in the field of corrosion inhibition. These compounds exhibit a remarkable ability to protect metals from corrosion, particularly in harsh environments. The presence of functional groups such as trifluoromethoxy in the quinoline structure enhances their ability to form stable chelating complexes with metallic surfaces, thereby preventing corrosion. This property is of great value in industries where metal longevity and integrity are crucial.

Synthetic and Green Chemistry Applications

The synthesis and functionalization of quinoline derivatives are areas of ongoing research, with a focus on developing more efficient and environmentally friendly methodologies. Green chemistry approaches to quinoline synthesis aim to reduce the use of hazardous chemicals and solvents, minimizing the environmental impact of chemical processes. The synthesis of quinoline derivatives, including 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde, involves strategies that leverage sustainable practices, highlighting the role of these compounds in advancing green chemistry initiatives.

References

Aastha Pareek and Dharma Kishor. AN INSIGHT FEATURES OF QUINOXALINE: A SHORT REVIEW. International journal of pharma and bio sciences. Consensus.

C. Verma, M. Quraishi, E. Ebenso. Quinoline and its derivatives as corrosion inhibitors: A review. Surfaces and Interfaces. Consensus.

J. Segura, Rafael Juárez, M. Ramos, C. Seoane. Hexaazatriphenylene (HAT) derivatives: from synthesis to molecular design, self-organization and device applications. Chemical Society reviews. Consensus.

Safety and Hazards

Propiedades

IUPAC Name |

2-chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClF3NO2/c12-10-7(5-17)3-6-1-2-8(4-9(6)16-10)18-11(13,14)15/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVACEIOQUUWABM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC(=C(C=C21)C=O)Cl)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Hydroxyphenyl)methyl]-3-methyl-1-propylurea](/img/structure/B2587184.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2587186.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide](/img/structure/B2587188.png)

![3-(3-Chlorophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2587192.png)

![2-(4-bromophenoxy)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B2587204.png)